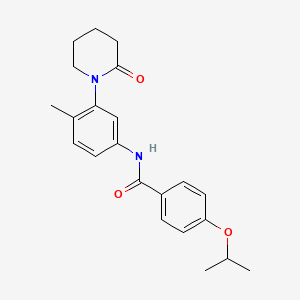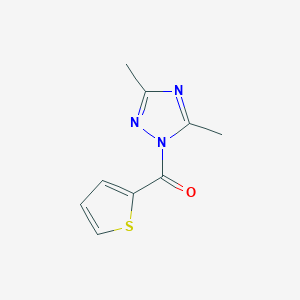![molecular formula C15H14N2O B2649986 1-[(4-Methoxyphenyl)methyl]benzimidazole CAS No. 46885-71-6](/img/structure/B2649986.png)
1-[(4-Methoxyphenyl)methyl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(4-Methoxyphenyl)methyl]benzimidazole” is a benzimidazole derivative . Benzimidazoles are heterocyclic compounds that contain nitrogen in a bicyclic scaffold . They are used in the treatment of numerous diseases and show promising therapeutic potential .
Synthesis Analysis
Benzimidazole derivatives are typically synthesized by reacting ortho-phenylenediamines with various reagents . For example, benzimidazole can be synthesized by condensing o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is influenced by the substituent’s tendency and position on the benzimidazole ring . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by the substituent’s tendency and position on the benzimidazole ring .科学的研究の応用
Chemotherapy of Diseases
Benzimidazoles are significantly employed in the chemotherapy of alveolar hydatid disease (AHD). A study demonstrated the in vivo morphological damage induced by a new benzimidazole prodrug in Echinococcus multilocularis metacestodes, showing significant morphological damage of tegument and protoscolices after an 18-day treatment, which suggests further exploration of benzimidazole prodrugs in AHD treatment (Walchshofer et al., 1990).
Anticancer Activities
Benzimidazole derivatives have shown in vitro anticancer potential. Specifically, compounds synthesized by reacting a Schiff base with malononitrile exhibited moderate cytotoxic effects towards HeLa cells, indicating their potential as anticancer agents (El-Shekeil et al., 2012).
Antileukemic Agents
Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors have been evaluated as potential chemotherapeutic agents, showing potency in inducing cell death in leukemic cells. This suggests their potential as potent anti-leukemic agents (Gowda et al., 2009).
Antibacterial Properties
Studies on 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles have revealed their selective antibacterial properties against Helicobacter spp., showcasing a unique approach to treating infections caused by this genus (Kühler et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in HCl solution. Their efficacy in inhibiting corrosion demonstrates the potential for application in industrial settings to protect metals from acidic corrosion (Yadav et al., 2013).
CRF1 Receptor Antagonists
Benzimidazole derivatives have been designed and synthesized as new scaffolds for corticotropin-releasing factor 1 (CRF1) receptor antagonists, showing potent binding activity against human CRF1 receptors. These compounds could serve as promising leads for CRF1 receptor antagonist drug discovery research (Mochizuki et al., 2016).
H1-Antihistaminic Agents
The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles has shown antihistaminic activity, offering a new approach to H1-antihistaminic therapy with potential clinical evaluation (Iemura et al., 1986).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGDBMJFCPAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)
![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)


![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)


![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)



